![molecular formula C19H15N5O2S B2816431 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203125-41-0](/img/structure/B2816431.png)
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Similarly, indole derivatives also possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Indole, on the other hand, is a fused ring structure, consisting of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
Thiazole and indole rings can undergo a variety of chemical reactions. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Indole is also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. For instance, the presence of a thiazolidinone ring enhances anti-inflammatory and analgesic activity . These compounds may serve as potential pain-relievers and inflammation modulators.
Antitumor and Cytotoxic Activity
Thiazoles have been associated with antitumor and cytotoxic effects. For instance, certain derivatives demonstrated potent effects against prostate cancer cells . Further research in this area could lead to targeted cancer therapies.
Other Applications
Thiazoles serve as parent compounds for various chemical classes, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Additionally, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Mechanism of Action
Target of Action
The compound, also known as N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.
Action Environment
The biological activities of thiazole derivatives suggest that they may be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c20-17(25)9-13-10-27-19(22-13)23-18(26)12-6-7-16-15(8-12)21-11-24(16)14-4-2-1-3-5-14/h1-8,10-11H,9H2,(H2,20,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIZPRRYOAOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=CS4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide |
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